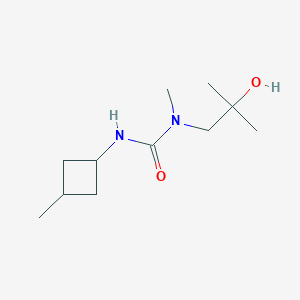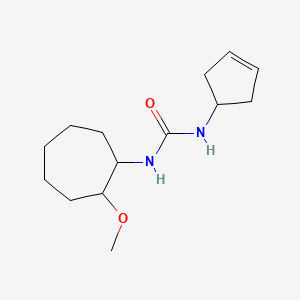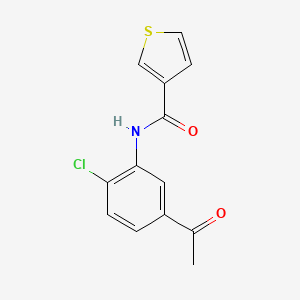
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one, also known as 4-Methylumbelliferone-7-fluoropyrrolidine-1-carbonyl chloride (MUPC), is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one is not fully understood. However, studies have suggested that MUPC exerts its therapeutic effects by inhibiting the activity of hyaluronan synthase, an enzyme that is involved in the production of extracellular matrix proteins. MUPC has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one has several biochemical and physiological effects. MUPC has been shown to inhibit the production of extracellular matrix proteins, which are responsible for the development of liver fibrosis. MUPC has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, MUPC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one in lab experiments is its high yield and purity. Additionally, MUPC has been shown to have a low toxicity profile. However, one limitation of using MUPC in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one. One potential direction is the development of MUPC as a therapeutic agent for the treatment of liver fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of MUPC. Finally, the development of more efficient methods for the synthesis of MUPC could facilitate its use in future studies.
Synthesemethoden
The synthesis of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one involves the reaction of 4-methylumbelliferone (4-MU) with pyrrolidine-1-carbonyl chloride (PCC) in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of MUPC. The yield of the synthesis method is reported to be high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of MUPC is in the treatment of liver fibrosis. Studies have shown that MUPC can inhibit the production of extracellular matrix proteins, which are responsible for the development of liver fibrosis. MUPC has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
7-fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-9-11-5-4-10(16)8-12(11)20-15(19)13(9)14(18)17-6-2-3-7-17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQXOWSKKWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)